molecular formula C17H14N2O3S B2824042 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 726164-49-4

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2824042
CAS RN: 726164-49-4
M. Wt: 326.37
InChI Key: RCCMUTOYWJGTIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound has a complex structure with several chemical groups, including an amide group, a cyano group, and a thiophene ring. The molecular formula is C20H18N4OS3 , and it has a molecular weight of 426.585 .

Scientific Research Applications

Antitumor Evaluation

The compound has been utilized in the synthesis of heterocyclic derivatives, which demonstrated significant antitumor activities. These derivatives, featuring thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, were evaluated in vitro for antiproliferative activity against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).

Heterocyclic Synthesis

This compound has been involved in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of various heterocyclic derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Antimicrobial Evaluation

The compound has been used in synthesizing various derivatives that exhibited significant antimicrobial activity. This includes the synthesis of thiophene-2-carboxamides and their evaluation against various microorganisms (Khalil et al., 2009).

Dye and Textile Applications

In textile research, the compound served as a precursor for the synthesis of novel antimicrobial acyclic and heterocyclic dyes. These dyes showed significant antibacterial and antifungal activities and were applied to various fabrics (Shams et al., 2011).

Photocatalytic Properties

The compound was studied for its thermally irreversible photochromic properties. Derivatives of this compound underwent reversible photocyclization, displaying potential for applications in materials science (Uchida et al., 1990).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c18-8-11-10-4-3-7-15(10)23-17(11)19-16(20)14-9-21-12-5-1-2-6-13(12)22-14/h1-2,5-6,14H,3-4,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCMUTOYWJGTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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